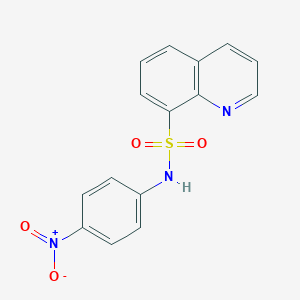

N-(4-硝基苯基)喹啉-8-磺酰胺

描述

“N-(4-nitrophenyl)quinoline-8-sulfonamide” is a compound that has been studied for its potential biological activities . It is a derivative of 8-quinolinesulfonamide , a group of compounds known for their wide range of biological activities . The molecular formula of this compound is C15H11N3O4S and it has a molecular weight of 329.33.

Synthesis Analysis

The synthesis of 8-quinolinesulfonamide derivatives, such as “N-(4-nitrophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used in the synthesis process .Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)quinoline-8-sulfonamide” includes a 1,2,3-triazole group, which has been found to provide greater stabilization of the ligand-protein complex compared to other similar compounds .科学研究应用

生物活性化合物的前体:类似于 N-(4-硝基苯基)喹啉-8-磺酰胺的化合物因其作为生物活性取代喹啉前体而受到关注。这些化合物表现出略微不同的几何参数,并通过分子内氢键和分子间接触稳定下来 (Zia-ur-Rehman 等人,2008 年)。

癌细胞中的促凋亡作用:包括类似于 N-(4-硝基苯基)喹啉-8-磺酰胺的磺酰胺衍生物在内的磺酰胺衍生物已被合成并显示出对各种癌细胞系具有促凋亡作用。这些作用是通过激活凋亡基因介导的,这可能通过特定途径的磷酸化来促进 (Cumaoğlu 等人,2015 年)。

喹诺酮环系合成方法:喹诺酮,包括像 N-(4-硝基苯基)喹啉-8-磺酰胺这样的化合物,是通过取代喹啉羧酸合成的。该方法对于开发用于对抗感染的合成化合物至关重要 (Grohe,1998 年)。

在金属配合物中的合成和应用:从涉及 8-氨基喹啉的反应中获得的磺酰胺,类似于 N-(4-硝基苯基)喹啉-8-磺酰胺,已用于与铜和锌等金属合成配位化合物。由于其独特的结构和物理化学性质,这些配合物在各种应用中显示出潜力 (Silva 等人,2008 年)。

改进的合成方法:磺酰胺合成方法的进步,例如使用硫酚交换,使这些化合物的生产更有效且更环保。这些方法已应用于合成各种磺酰胺,包括类似于 N-(4-硝基苯基)喹啉-8-磺酰胺的结构 (van den Boom & Zuilhof,2023 年)。

DNA 和蛋白质结合研究:与 N-(4-硝基苯基)喹啉-8-磺酰胺相关的喹啉磺酰胺衍生物的铜(II) 配合物已被研究其 DNA 结合和核酸酶活性。这些研究对于了解这些化合物与生物大分子之间的相互作用非常重要 (Pascual-Álvarez 等人,2016 年)。

作用机制

Target of Action

The primary target of N-(4-nitrophenyl)quinoline-8-sulfonamide is dihydrofolate reductase (DHFR) . DHFR is a critical enzyme involved in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

N-(4-nitrophenyl)quinoline-8-sulfonamide interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s function, disrupting the synthesis of nucleotides and hindering DNA replication. This disruption can lead to cell cycle arrest, particularly in the G1 phase .

Biochemical Pathways

The compound’s action primarily affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. The downstream effects include disruption of DNA replication and cell division, leading to cell cycle arrest .

Pharmacokinetics

They reach peak plasma levels within 2-6 hours . .

Result of Action

The inhibition of DHFR by N-(4-nitrophenyl)quinoline-8-sulfonamide leads to disruption of nucleotide synthesis and DNA replication . This disruption can cause cell cycle arrest, particularly in the G1 phase . As a result, the compound exhibits antimicrobial and antitumor activities .

未来方向

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

生化分析

Biochemical Properties

N-(4-nitrophenyl)quinoline-8-sulfonamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . It has also been suggested to inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Cellular Effects

The effects of N-(4-nitrophenyl)quinoline-8-sulfonamide on cells have been studied primarily in the context of cancer cells. In vitro experiments have confirmed the ability of this compound to reduce the intracellular pyruvate level in A549 lung cancer cells, with simultaneous impact on cancer cell viability and cell-cycle phase distribution .

Molecular Mechanism

The molecular mechanism of action of N-(4-nitrophenyl)quinoline-8-sulfonamide involves its interaction with key enzymes. As a modulator of PKM2, it can shift this enzyme between highly active and less active states . As a DHFR inhibitor, it can prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of N-(4-nitrophenyl)quinoline-8-sulfonamide in laboratory settings are limited, it’s known that sulfonamides generally exhibit a range of effects over time, including changes in cellular function .

Metabolic Pathways

Given its inhibitory action on DHFR, it may be involved in the folate metabolic pathway .

属性

IUPAC Name |

N-(4-nitrophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSZMVZOUJLXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319906 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321979-47-9 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)